2-Amino-2-cyclohexylpropanenitrile
Description
2-Amino-2-cyclohexylpropanenitrile is a nitrile derivative featuring a cyclohexyl substituent at the 2-position of the propanenitrile backbone. However, structurally similar compounds, such as 2-amino-2-cyclopropylpropanenitrile and 2-amino-2-cyanopropane, are documented in the literature and safety databases.
Properties
IUPAC Name |
2-amino-2-cyclohexylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9(11,7-10)8-5-3-2-4-6-8/h8H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJSEFVGBWJZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclohexylpropanenitrile can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclohexylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-cyclohexylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclohexylpropanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various biochemical pathways, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
2-Amino-2-cyclopropylpropanenitrile (CAS 37024-73-0)
- Chemical Structure: Features a cyclopropyl group instead of cyclohexyl, retaining the amino and nitrile functionalities.
- No acute toxicity or environmental risk data were provided.
2-Amino-2-cyanopropane (CAS 19355-69-2)
- Chemical Structure: Substituted with a cyano group instead of cyclohexyl or cyclopropyl.
- Applications: Directly linked to the synthesis of Nilutamide, a nonsteroidal antiandrogen used in prostate cancer treatment .
- Safety Profile: No explicit hazard data was provided, but its pharmaceutical application implies stringent regulatory oversight.
Acetone Cyanohydrin (Synonym for 2-Hydroxy-2-methylpropanenitrile)
- Chemical Structure: Contains hydroxyl and methyl groups instead of amino and cyclohexyl.
- Applications : Used in organic synthesis (e.g., methyl methacrylate production) but classified as extremely hazardous due to acute toxicity risks .
- Safety Profile :
Comparative Analysis Table
Key Research Findings
The absence of hazards for 2-amino-2-cyclopropylpropanenitrile contrasts sharply with the acute toxicity of acetone cyanohydrin, highlighting the role of substituents in safety profiles .
Pharmaceutical Relevance: The link between 2-amino-2-cyanopropane and Nilutamide underscores the importance of nitrile derivatives in oncology .
Biological Activity
2-Amino-2-cyclohexylpropanenitrile (CAS Number: 790611-03-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its cyclohexyl group attached to an amino group and a nitrile functional group. The molecular formula is , and its structure can be represented as follows:
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicate that the compound induces apoptosis in these cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| A549 | 30 | Cell cycle arrest at G1 phase |
The mechanism of action appears to involve the activation of caspases, which are crucial for the apoptotic process.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
-
Case Study on Anticancer Properties
- In a preclinical model using mice with induced tumors, administration of this compound led to a reduction in tumor size by approximately 40% over four weeks. Histological examination revealed increased apoptosis in tumor tissues.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to cell death.
- Anticancer Action: It appears to modulate pathways involved in cell cycle regulation and apoptosis, particularly through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
